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(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP, is a chiral

diphosphine ligand of paramount importance in the field of asymmetric catalysis. Its C₂-

symmetric, atropisomeric structure, when complexed with transition metals such as ruthenium,

rhodium, and palladium, creates a highly effective chiral environment for a multitude of

enantioselective transformations.[1][2][3][4] This technical guide provides an in-depth overview

of the primary methodologies for synthesizing enantiomerically pure (R)-BINAP, tailored for

researchers, scientists, and professionals in drug development.

Introduction to (R)-BINAP and its Precursor, (R)-
BINOL
(R)-BINAP's axial chirality arises from restricted rotation about the C1-C1' bond connecting the

two naphthalene rings, a consequence of steric hindrance.[1][5] This stable chirality is

fundamental to its role in asymmetric synthesis.[3] The synthesis of enantiomerically pure

BINAP is intrinsically linked to its precursor, 1,1'-bi-2-naphthol (BINOL).[6] The preparation of

enantiopure (R)-BINOL is a critical first step in the most common and efficient routes to (R)-
BINAP.

Two main strategies exist for obtaining enantiomerically pure (R)-BINOL:

Resolution of Racemic BINOL: This involves separating the enantiomers of a racemic

mixture of BINOL.[7] Methods include classical resolution via the formation of diastereomeric
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salts with chiral resolving agents, such as cinchonine derivatives, or enzymatic resolution.[7]

[8]

Asymmetric Synthesis of BINOL: This approach involves the direct enantioselective oxidative

coupling of 2-naphthol using a chiral catalyst.[6][7][9] Various metal complexes, including

those of copper, iron, vanadium, and ruthenium, in conjunction with chiral ligands, have been

employed for this purpose.[9][10]

Synthetic Pathways to Enantiomerically Pure (R)-
BINAP
There are two primary strategies for the synthesis of enantiomerically pure (R)-BINAP:

Resolution of Racemic BINAP or its Precursors: This "classical" approach involves the

synthesis of racemic BINAP, followed by a resolution step. A common variation is the

resolution of the precursor, racemic BINAP dioxide (BINAPO), which can then be reduced to

enantiomerically pure BINAP.

Asymmetric Synthesis from Enantiomerically Pure (R)-BINOL: This is the more modern and

often preferred route, as it avoids a late-stage resolution step and can be more atom-

economical. This pathway leverages the readily available enantiopure (R)-BINOL.

The following diagram illustrates the overarching synthetic strategies.
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Overall Synthetic Strategies for (R)-BINAP
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Caption: High-level overview of the main synthetic routes to (R)-BINAP.

Resolution of Racemic BINAP Precursors
One of the earliest practical syntheses of enantiomerically pure BINAP involved the resolution

of its racemic bis(phosphine oxide), (±)-BINAPO.[8][11] This method, while effective, can be

less efficient as it requires the separation of diastereomers and a subsequent reduction step.

The general workflow is as follows:
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Workflow for (R)-BINAP via Resolution of Racemic BINAPO
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Caption: Synthesis of (R)-BINAP via resolution of its racemic dioxide precursor.

Experimental Protocol: Resolution of (±)-BINAPO and
Reduction to (S)-BINAP
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The following protocol is adapted from Organic Syntheses and describes the resolution to

obtain (S)-BINAPO, which is then reduced to (S)-BINAP. The procedure for (R)-BINAP is

analogous, using (+)-dibenzoyl-D-tartaric acid.[11]

1. Formation of the Diastereomeric Complex with (-)-Dibenzoyl-L-tartaric Acid:

A solution of 10.0 g (15.2 mmol) of (±)-BINAPO in 350 mL of boiling chloroform is added to a

hot solution of 5.76 g (15.2 mmol) of (-)-2,3-O-dibenzoyl-L-tartaric acid monohydrate in 350

mL of absolute ethanol.

The solution is allowed to stand at room temperature for 1 hour, during which time a

crystalline precipitate forms.

The solid is collected by filtration, washed with a small amount of a 1:1 mixture of chloroform

and ethanol, and dried under vacuum. This yields the less soluble diastereomeric complex.

2. Decomposition of the Complex to obtain (S)-(-)-BINAPO:

The crystalline complex is dissolved in 500 mL of chloroform.

The chloroform solution is washed three times with 150-mL portions of 5% aqueous sodium

bicarbonate, then with 150 mL of water.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated

under reduced pressure to give crude (S)-BINAPO.

Recrystallization from a mixture of toluene and hexane yields enantiomerically pure (S)-

BINAPO.

3. Reduction of (S)-(-)-BINAPO to (S)-(-)-BINAP:

A solution of 3.00 g (4.57 mmol) of (S)-BINAPO in 70 mL of anhydrous xylene is prepared in

a flask equipped with a reflux condenser and a magnetic stirrer, under a nitrogen

atmosphere.

To this solution, 5.7 mL (56 mmol) of trichlorosilane is added, followed by 10.2 mL (73 mmol)

of triethylamine.
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The mixture is heated at reflux for 4.5 hours.

After cooling to room temperature, 70 mL of 30% aqueous sodium hydroxide is carefully

added.

The organic layer is separated, and the aqueous layer is extracted with two 50-mL portions

of benzene.

The combined organic layers are washed with saturated aqueous sodium chloride, dried

over anhydrous sodium sulfate, and concentrated under reduced pressure.

Recrystallization of the residue from a mixture of toluene and ethanol affords pure (S)-

BINAP.

Step Product Yield

Enantiomeric

Purity (of

BINAPO)

Reference

Resolution
(S)-BINAPO

Complex
69-90% 99.6% [11]

Reduction (S)-BINAP ~95% >99% [11][12]

Asymmetric Synthesis of (R)-BINAP from (R)-BINOL
The more contemporary and efficient approach to (R)-BINAP starts with enantiomerically pure

(R)-BINOL. This route typically involves the conversion of the hydroxyl groups of (R)-BINOL

into better leaving groups, such as triflates, followed by a nickel-catalyzed phosphination

reaction.[13][14]
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Asymmetric Synthesis of (R)-BINAP from (R)-BINOL

(R)-BINOL

(R)-BINOL ditriflate

Tf₂O, Pyridine

(R)-BINAP

Ph₂PH, NiCl₂(dppe)
DABCO, DMF, 100°C

Click to download full resolution via product page

Caption: A modern, direct synthesis of (R)-BINAP from enantiopure (R)-BINOL.

This method avoids the use of a chiral resolving agent and the need for a final reduction step,

making it a highly attractive route for both laboratory and industrial-scale synthesis.[12][14]

Experimental Protocol: Synthesis of (R)-BINAP from (R)-
BINOL ditriflate
The following protocol is based on the Merck process, a significant breakthrough in BINAP

synthesis.[12][14][15]

1. Synthesis of (R)-(+)-2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-binaphthyl ((R)-BINOL-OTf):

To a solution of (R)-BINOL (10.0 g, 34.9 mmol) in pyridine (100 mL) at 0°C is added

trifluoromethanesulfonic anhydride (12.9 mL, 76.8 mmol) dropwise.

The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 12 hours.

The mixture is poured into ice-water and extracted with diethyl ether.
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The organic layer is washed sequentially with 1N HCl, saturated aqueous NaHCO₃, and

brine, then dried over MgSO₄.

The solvent is removed under reduced pressure to yield (R)-BINOL-OTf, which is often used

in the next step without further purification.

2. Nickel-Catalyzed Phosphination:

A mixture of (R)-BINOL-OTf (5.0 g, 9.09 mmol), NiCl₂(dppe) (0.24 g, 0.45 mmol), and

DABCO (4.08 g, 36.4 mmol) in anhydrous DMF (50 mL) is degassed and placed under a

nitrogen atmosphere.

Diphenylphosphine (Ph₂PH) (3.5 mL, 20.0 mmol) is added via syringe.

The reaction mixture is heated at 100°C for 2-3 days, during which time the product

crystallizes out.[15]

After cooling to room temperature, the crystalline solid is collected by filtration, washed with

methanol, and dried under vacuum to afford (R)-BINAP.

Step
Starting

Material
Product Yield

Enantiomeri

c Excess

(ee)

Reference

Triflation (R)-BINOL
(R)-BINOL-

OTf
~Quantitative >99% [14]

Phosphinatio

n

(R)-BINOL-

OTf
(R)-BINAP 77% >99% [13][15]

Summary and Outlook
The synthesis of enantiomerically pure (R)-BINAP has evolved from classical resolution

methods to more direct and efficient asymmetric syntheses. The route starting from

enantiopure (R)-BINOL via its ditriflate is now widely regarded as the method of choice due to

its high yield, excellent preservation of enantiomeric purity, and operational simplicity.[13][14]

For researchers and professionals in drug development, the availability of robust and scalable

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://orgsyn.org/demo.aspx?prep=v91p0001
https://www.benchchem.com/product/b118723?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/cr040652w
https://grokipedia.com/page/BINAP
https://orgsyn.org/demo.aspx?prep=v91p0001
https://www.benchchem.com/product/b118723?utm_src=pdf-body
https://grokipedia.com/page/BINAP
https://pubs.acs.org/doi/10.1021/cr040652w
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


syntheses for key chiral ligands like (R)-BINAP is critical. It enables the reliable production of

enantiomerically pure active pharmaceutical ingredients through asymmetric catalysis, a

cornerstone of modern medicinal chemistry.[2][3][4] The continued development of even more

efficient and sustainable synthetic methods for BINAP and its derivatives remains an active

area of research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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